Allopregnan-3beta-ol-20-one, also known as 3beta-hydroxy-20-oxo-5alpha-pregnane, is a neuroactive steroid that plays a significant role in various physiological processes. This compound is a metabolite of progesterone and is known for its involvement in the modulation of the central nervous system, particularly in relation to mood and anxiety disorders.
Allopregnan-3beta-ol-20-one is primarily derived from the metabolism of progesterone, which is synthesized in the adrenal glands and gonads. It can also be isolated from biological fluids such as urine during pregnancy and from the adrenal cortex. Historical studies have documented its isolation from various biological sources, including the work by von Euw and Reichstein in 1941, which highlighted its presence in the adrenal cortex .
Allopregnan-3beta-ol-20-one belongs to the class of compounds known as steroids, specifically categorized as a neuroactive steroid due to its effects on neuronal activity. Its chemical structure can be classified under C21 steroids, characterized by a steroid nucleus with specific functional groups that confer its biological activity.
The synthesis of Allopregnan-3beta-ol-20-one can be achieved through several methods:
The molecular formula for Allopregnan-3beta-ol-20-one is with a molecular weight of approximately 318.49 g/mol. The compound features a steroid backbone with specific hydroxyl (-OH) groups that are crucial for its biological activity.
Allopregnan-3beta-ol-20-one participates in various chemical reactions typical of steroid compounds:
These reactions are often facilitated by specific reagents such as IBX or sodium borohydride, allowing for selective modifications of the steroid framework .
Allopregnan-3beta-ol-20-one exerts its effects primarily through modulation of neurotransmitter systems in the brain:
The compound is relatively stable under standard conditions but may undergo degradation when exposed to extreme pH or oxidative environments.
Allopregnan-3beta-ol-20-one has several scientific applications:
Allopregnan-3β-ol-20-one (CAS 516-54-1), systematically named 3β-hydroxy-5α-pregnan-20-one, is characterized by its C21H34O2 molecular formula and 318.50 g/mol molecular weight [1] [4]. The 3β-hydroxy configuration is synthesized through stereoselective reduction of the corresponding 3-ketone precursor (5α-pregnan-3,20-dione). Sodium borohydride (NaBH4) in methanol/water systems achieves approximately 70-80% stereoselectivity for the 3β-isomer at 25°C, while lithium aluminum hydride (LiAlH4) in tetrahydrofuran yields predominantly the 3α-epimer (85:15 α/β ratio) under reflux conditions [6]. Enzymatic reduction using alcohol dehydrogenases provides higher stereocontrol (>95% 3β-selectivity) but requires specialized cofactor regeneration systems [3].
Table 1: Stereoselectivity of 3-Keto Reduction Methods
Reducing Agent | Solvent System | Temperature | 3β:3α Ratio | Yield |
---|---|---|---|---|
Sodium borohydride | Methanol/Water (4:1) | 25°C | 75:25 | 96% |
Lithium aluminum hydride | Diethyl ether | 25°C | 15:85 | 100% |
Lithium aluminum hydride | Tetrahydrofuran | Reflux | 35:65 | 98% |
Bacillus ADH | Buffer/NADPH | 37°C | >95:5 | 82% |
The C3 epimerization barrier is approximately 25 kcal/mol in acidic conditions (pH <3), enabling reversible isomerization through keto-enol tautomerism. Kinetic studies reveal a half-life of 8.3 hours for 3β→3α conversion in 0.1M HCl/ethanol (1:1) at 60°C, with equilibrium favoring the 3α-epimer (Allopregnanolone) at a 7:3 ratio due to its equatorial orientation [1] [6]. Chromatographic separation on silica gel with 20% ether/hexane eluent resolves the isomers, with the 3β-isomer eluting first (Rf = 0.43) followed by the 3α-isomer (Rf = 0.38) [6]. Isotopic labeling demonstrates no C17 epimerization occurs during C3 isomerization, confirming site-specific reactivity [6].
The activation energy for epimerization decreases to 18 kcal/mol when catalyzed by Lewis acids (e.g., AlCl3), accelerating equilibration to <1 hour at 25°C. However, this promotes dehydration byproducts (Δ³-pregnene derivatives) at >15% yield, necessitating careful reaction control [5].
The stereospecific 5α-pregnane scaffold is constructed via catalytic hydrogenation of Δ⁴-pregnen-3β-ol-20-one (pregnenolone) using PtO₂ (Adams catalyst) in ethyl acetate. Complete saturation requires sequential hydrogenation: initial Δ⁴-bond reduction (1 atm H₂, 2 hours) forms the 5β-intermediate, while subsequent isomerization to the 5α-configuration demands elevated hydrogen pressure (4 atm, 50°C) and acidic conditions (acetic acid solvent), achieving 94% 5α-selectivity [6]. Alternative pathways employ Ni-Raney catalysis, but yield lower stereoselectivity (5α:5β = 3:2) [3].
Table 2: Hydrogenation Methods for 5α-Pregnane Synthesis
Starting Material | Catalyst | Conditions | 5α:5β Ratio | Yield |
---|---|---|---|---|
Δ⁴-Pregnen-3β-ol-20-one | PtO₂ | EtOAc, 1 atm H₂ → HOAc, 4 atm H₂ | 94:6 | 89% |
Δ⁵-Pregnen-3β-ol-20-one | Pd/C | MeOH, 3 atm H₂ | 50:50 | 95% |
Progesterone | Ni-Raney | Ethanol, 80°C, 6 atm H₂ | 60:40 | 78% |
Modern approaches utilize organocatalytic aldol condensation between 17-acetyl-1-androsten-3-one and acetaldehyde, followed by stereoselective Luche reduction (NaBH4/CeCl3) to install the 3β-hydroxy group. This three-step sequence achieves 42% overall yield with >99% 5α-selectivity [5]. Critical to backbone integrity is avoiding over-reduction of the C20 ketone, achieved through stoichiometric control (≤2 equiv. reducing agent) and low-temperature operations (0–5°C) [3] [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0